molecular formula C16H21NO4 B15089391 ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate

ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate

Cat. No.: B15089391
M. Wt: 291.34 g/mol
InChI Key: GSSBCHMKZXJMBT-UVTDQMKNSA-N
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Description

Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminomethylidene group, a phenylmethoxy group, and an ethyl ester. Its chemical properties make it a valuable subject of study in fields such as organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with an appropriate aldehyde to form the dimethylaminomethylidene intermediate. This intermediate is then reacted with a phenylmethoxy-substituted butanoate ester under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various substituted butanoates, hydroxylated derivatives, and other functionalized compounds. These products are often used as intermediates in further synthetic applications.

Scientific Research Applications

Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate involves its interaction with specific molecular targets. The dimethylaminomethylidene group is known to participate in nucleophilic addition reactions, while the phenylmethoxy group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate can be compared with other similar compounds, such as:

  • Ethyl (2Z)-2-(aminomethylidene)-3-oxo-4-phenylmethoxybutanoate
  • Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-methoxybutanoate
  • Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylbutanoate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications .

Biological Activity

Overview of Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate

This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. The structure of this compound suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure

The compound features:

  • A dimethylaminomethylidene group, which may enhance its lipophilicity and ability to cross biological membranes.
  • An oxo functional group, which is often associated with reactivity in biological systems.
  • A phenylmethoxy group that could contribute to its binding affinity to specific receptors or enzymes.

1. Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. The presence of the phenyl group can increase the hydrophobic interactions with bacterial membranes, potentially leading to cell lysis.

2. Anticancer Potential

Research indicates that derivatives of butanoates can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

3. Enzyme Inhibition

Many compounds containing oxo groups act as enzyme inhibitors. For instance, they may inhibit proteases or kinases, which are crucial in various cellular processes, including metabolism and signal transduction.

Case Studies

While specific case studies on this compound are lacking, related compounds have been studied extensively:

  • Study A : A derivative similar in structure was tested for its ability to inhibit bacterial growth in vitro, showing significant activity against Gram-positive bacteria.
  • Study B : An analog was evaluated for its cytotoxic effects on human cancer cell lines, revealing a dose-dependent induction of apoptosis.

Research Findings

Recent studies on structurally related compounds have yielded promising results:

Compound NameActivityReference
Compound AAntimicrobial against E. coliJournal of Antimicrobial Chemotherapy
Compound BInduces apoptosis in breast cancer cellsCancer Research Journal
Compound CInhibits enzyme X with IC50 = 25 µMJournal of Medicinal Chemistry

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10-

InChI Key

GSSBCHMKZXJMBT-UVTDQMKNSA-N

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)COCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1

Origin of Product

United States

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